molecular formula C5H7Cl2NO4 B1604217 Dichloracetylserine CAS No. 80174-64-7

Dichloracetylserine

Cat. No.: B1604217
CAS No.: 80174-64-7
M. Wt: 216.02 g/mol
InChI Key: POBGWTZPKSVJFM-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichloracetylserine is a serine-derived compound featuring a dichloroacetyl group (-CO-CCl₂) attached to the amino acid backbone. Structurally, it combines the polar, hydroxyl-containing serine moiety with the lipophilic dichloroacetyl group, enabling unique interactions in biological and chemical systems. Its synthesis typically involves the reaction of serine with dichloroacetyl chloride under controlled conditions, forming an amide bond .

For instance, dichloroacetate (DCA), a structurally related compound, is known to inhibit pyruvate dehydrogenase kinase, altering cellular metabolism in cancer cells . However, this compound’s distinct serine backbone may enhance solubility and reduce systemic toxicity compared to simpler dichloroacetic acid derivatives.

Properties

CAS No.

80174-64-7

Molecular Formula

C5H7Cl2NO4

Molecular Weight

216.02 g/mol

IUPAC Name

(2S)-2-[(2,2-dichloroacetyl)amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C5H7Cl2NO4/c6-3(7)4(10)8-2(1-9)5(11)12/h2-3,9H,1H2,(H,8,10)(H,11,12)/t2-/m0/s1

InChI Key

POBGWTZPKSVJFM-REOHCLBHSA-N

SMILES

C(C(C(=O)O)NC(=O)C(Cl)Cl)O

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)C(Cl)Cl)O

Canonical SMILES

C(C(C(=O)O)NC(=O)C(Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Toxicity and Regulatory Considerations

  • Preclinical studies emphasize dose-dependent effects .
  • Dichloroacetyl Chloride : Highly reactive; requires stringent handling to prevent exposure to moisture and heat .
  • Dichloromethane: Regulated under OSHA (Permissible Exposure Limit: 25 ppm) due to carcinogenic risks .

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